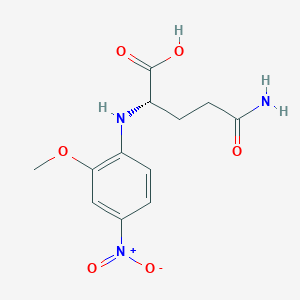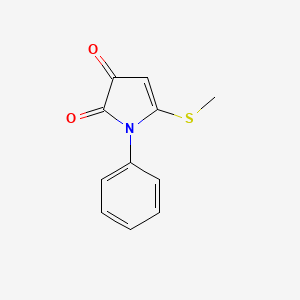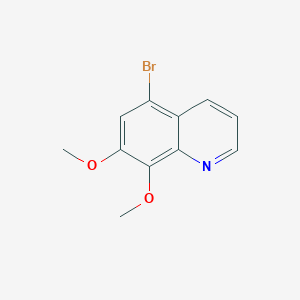
2-Methoxytridecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxytridecane: is an organic compound with the molecular formula C14H30O It is a type of alkane with a methoxy group attached to the second carbon of the tridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methoxytridecane can be synthesized through various organic reactions. One common method involves the reaction of 1-bromotridecane with sodium methoxide in methanol. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxide ion displaces the bromine atom on the tridecane chain, forming this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Preparation of Reactants: 1-bromotridecane and sodium methoxide are prepared in suitable solvents.
Reaction: The reactants are introduced into a reactor where the nucleophilic substitution takes place.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methoxytridecane can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted alkanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methoxytridecane has several applications in scientific research, including:
Chemistry: Used as a solvent or reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which 2-Methoxytridecane exerts its effects depends on the specific application. In general, the methoxy group can participate in hydrogen bonding and other intermolecular interactions, influencing the compound’s reactivity and interactions with biological targets. The molecular targets and pathways involved may include:
Enzymes: The compound may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Cellular Membranes: The hydrophobic nature of the alkane chain allows the compound to interact with lipid bilayers, potentially altering membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
2-Methyltridecane: An isomer with a methyl group instead of a methoxy group.
2-Methyldodecane: A shorter chain alkane with a similar structure.
2-Methoxydodecane: Another ether with a shorter alkane chain.
Uniqueness: 2-Methoxytridecane is unique due to the presence of the methoxy group, which imparts different chemical and physical properties compared to its analogs. The methoxy group increases the compound’s polarity and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
132556-21-9 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
2-methoxytridecane |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-8-9-10-11-12-13-14(2)15-3/h14H,4-13H2,1-3H3 |
InChI-Schlüssel |
PMPUPAKPZGJQJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzaldehyde, 2,2'-[9,10-anthracenediylbis(methyleneoxy)]bis-](/img/structure/B14278906.png)
![2-{4-[(8-Methyldecyl)oxy]phenyl}-5-octylpyrimidine](/img/structure/B14278912.png)


![2,4,6-Tris[bis(trimethylsilyl)methyl]benzaldehyde](/img/structure/B14278926.png)
![1,19-Diazoniatricyclo[32.3.1.115,19]nonatriaconta-1(38),15,17,19(39),34,36-hexaene](/img/structure/B14278931.png)
![2-Propen-1-amine, N-[(4-chlorophenyl)methylene]-](/img/structure/B14278933.png)
![N-[(Piperidine-1-carbothioyl)sulfanyl]formamide](/img/structure/B14278939.png)




